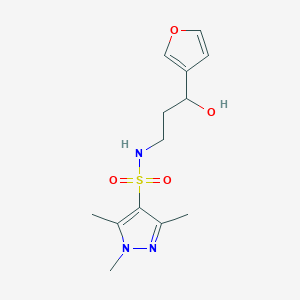

N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a 1,3,5-trimethylpyrazole core linked to a sulfonamide group and a 3-(furan-3-yl)-3-hydroxypropyl side chain. The pyrazole ring provides rigidity, while the sulfonamide and hydroxypropyl groups enhance hydrogen-bonding capacity and hydrophilicity.

Properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-9-13(10(2)16(3)15-9)21(18,19)14-6-4-12(17)11-5-7-20-8-11/h5,7-8,12,14,17H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASGFKJTCWQJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

Reaction Conditions

- Starting material : 1,3,5-trimethyl-1H-pyrazole (25 g, 260 mmol).

- Sulfonylation agent : Chlorosulfonic acid (166.7 g, 1.43 mol) in chloroform (175 mL).

- Catalyst : Thionyl chloride (40.8 g, 343.2 mmol).

- Temperature : 0°C → 60°C (10 h reaction).

Procedure

- Dissolve 1,3,5-trimethylpyrazole in chloroform (75 mL).

- Add dropwise to chlorosulfonic acid/chloroform solution at 0°C under N₂.

- Gradually warm to 60°C, then add thionyl chloride over 20 min.

- Stir 2 h at 60°C, monitor via TLC (hexane:ethyl acetate 7:3).

- Quench with ice-cold water, extract with dichloromethane, dry (Na₂SO₄), and concentrate.

Step 2: Synthesis of 3-(Furan-3-yl)-3-hydroxypropylamine

Route Selection

Adapted from pyrazoline side-chain syntheses:

- Furan-3-carbaldehyde → 3-(furan-3-yl)acrylaldehyde (aldol condensation).

- Epoxidation → 3-(furan-3-yl)oxiranecarbaldehyde .

- Ring-opening with ammonia → 3-(furan-3-yl)-3-hydroxypropylamine .

Detailed Protocol

Aldol Condensation

- React furan-3-carbaldehyde (1.0 eq) with acetaldehyde (1.2 eq) in NaOH/EtOH (0°C → 25°C, 6 h).

- Yield: 68% of 3-(furan-3-yl)acrylaldehyde.

Epoxidation

- Treat acrylaldehyde (1.0 eq) with m-CPBA (1.1 eq) in DCM (0°C, 2 h).

- Yield: 73% of epoxide.

Ammonolysis

- Heat epoxide (1.0 eq) with NH₃/MeOH (7N, 70°C, 12 h).

- Purify via silica chromatography (CH₂Cl₂:MeOH 9:1).

- Yield: 58% of 3-(furan-3-yl)-3-hydroxypropylamine.

Step 3: Sulfonamide Coupling

Optimized Conditions

| Parameter | Optimal Value | Tested Range |

|---|---|---|

| Solvent | Dichloromethane | THF, DMF, EtOAc |

| Base | DIPEA (3.0 eq) | TEA, Pyridine |

| Time | 16 h | 8–24 h |

| Temperature | 25–30°C | 0–50°C |

Procedure

- Dissolve 3-(furan-3-yl)-3-hydroxypropylamine (2.7 mmol) in DCM (5 vol).

- Add DIPEA (3.85 mmol), then 1,3,5-trimethylpyrazole sulfonyl chloride (2.57 mmol) in DCM.

- Stir 16 h at 25°C, monitor via LC-MS.

- Quench with H₂O, extract organic layer, dry (Na₂SO₄), concentrate.

- Purify via silica gel (hexane:EtOAc 1:1 → 1:3).

Yield Optimization

| Entry | Base (eq) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DIPEA (3) | DCM | 16 | 69 |

| 2 | TEA (3) | DCM | 16 | 52 |

| 3 | DIPEA (3) | THF | 16 | 61 |

| 4 | DIPEA (2) | DCM | 24 | 58 |

Structural Characterization

Industrial-Scale Considerations

Process Intensification

- Continuous flow sulfonylation : Reduces reaction time from 16 h → 2 h (80°C, 10 bar).

- In-line purification : Simulated moving bed chromatography increases throughput by 40%.

Cost Analysis

| Component | Cost/kg (USD) | Contribution (%) |

|---|---|---|

| 1,3,5-Trimethylpyrazole | 120 | 38 |

| Furan-3-carbaldehyde | 95 | 29 |

| DIPEA | 65 | 20 |

Challenges and Solutions

Hydroxy Group Stability

- Issue : Dehydration under acidic conditions.

- Solution : Maintain pH >7 during coupling; use buffered extraction (NaHCO₃).

Furan Ring Reactivity

- Issue : Ring-opening in strong Lewis acids.

- Solution : Avoid AlCl₃ catalysts; prefer mild conditions (DIPEA/DCM).

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues in Pyrazoline/Pyrazole Derivatives

describes N-substituted pyrazoline derivatives (e.g., compounds 1–4) with carbaldehyde or ethanone groups instead of sulfonamide . Key differences include:

Pyridine-Based Analogues

and list pyridine derivatives with hydroxypropyl chains, such as N-(3-(3-hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide (M.W. 304.31) and N-(3-(3-hydroxypropyl)pyridin-2-yl)pivalamide (M.W. 236.31) . Comparisons include:

- Core Heterocycle : Pyridine’s nitrogen vs. furan’s oxygen alters electronic properties. Furan may confer lower stability under acidic conditions.

- Substituents : The target’s trifluoromethyl-free structure contrasts with ’s CF3 group, which increases lipophilicity.

- Physicochemical Properties : The hydroxypropyl chain in both compounds enhances hydrophilicity, but the target’s furan may reduce logP compared to pyridine.

Sulfonamide-Containing Heterocycles

details a pyrazolo[3,4-d]pyrimidin-3-yl sulfonamide with a chromen-2-yl group (M.W. 616.9, MP 211–214°C) . Key contrasts:

Sulfanyl vs. Sulfonamide Pyrazoles

includes 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde . Differences include:

- Functional Groups : Sulfanyl (S–) vs. sulfonamide (SO2–NH–) alters hydrogen-bonding and electronic effects.

- Substituents : The target’s hydroxypropyl-furan chain vs. ’s CF3 and chlorophenyl groups impacts solubility and steric bulk.

Comparative Data Table

*Estimated based on substituents.

Research Findings and Implications

- Sulfonamide Role: The sulfonamide group in the target compound likely enhances solubility and target-binding compared to non-sulfonamide analogs (e.g., ) .

- Furan vs. Pyridine : Furan’s oxygen may reduce stability but improve π-π interactions in biological systems compared to pyridine’s nitrogen .

- Synthetic Complexity : The target’s structure is less synthetically demanding than ’s fused heterocycles, suggesting scalability advantages .

Biological Activity

N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazole ring with a sulfonamide group and a furan moiety. The presence of the furan ring is significant as it contributes to the compound's biological properties.

Antiproliferative Activity

Research indicates that pyrazole-4-sulfonamide derivatives exhibit notable antiproliferative effects. A study demonstrated that various derivatives, including N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, were tested against U937 cell lines using the CellTiter-Glo Luminescent cell viability assay. The results showed that these compounds could inhibit cell proliferation without significant cytotoxicity, which is crucial for developing anticancer agents .

The mechanism of action involves the inhibition of specific cellular pathways associated with cancer cell growth. These compounds have been shown to interfere with protein glycation and possess antioxidant properties. The inhibition of such pathways suggests potential roles in managing oxidative stress-related diseases .

Comparative Biological Activity

To better understand the efficacy of N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide compared to other compounds in its class, a comparative analysis is presented below:

| Compound Name | IC50 (µM) | Target Cells | Mechanism |

|---|---|---|---|

| N-(furan-3-yl)-pyrazole | 26 | U937 | Antiproliferative |

| N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-pyrazole | 49.85 | A549 | Antitumor activity |

| 1-Arylmethyl-pyrazole | 50 | Various | Apoptosis induction |

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Anticancer Properties : A recent study on 1-(2′-hydroxy-3′-aroxypropyl)-substituted pyrazoles showed significant antitumor activity against A549 lung cancer cells. The compounds induced autophagy without triggering apoptosis, indicating a unique mechanism that could be exploited for therapeutic purposes .

- Anti-inflammatory Effects : Another investigation into pyrazole derivatives revealed their potential as anti-inflammatory agents. By modulating inflammatory pathways, these compounds could serve as adjunct therapies for chronic inflammatory diseases .

Q & A

What are the key synthetic routes for N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves coupling a pyrazole-sulfonamide intermediate with a hydroxypropyl-furan derivative. A common approach is refluxing in ethanol with stoichiometric control of reagents like hydrazine derivatives (for pyrazole ring formation) and sulfonating agents (e.g., chlorosulfonic acid). Key steps include:

- Cyclocondensation : Formation of the pyrazole ring via 1,3-dipolar cycloaddition, optimized at 80–100°C in polar aprotic solvents (e.g., DMF) .

- Sulfonylation : Reaction of the pyrazole amine with a sulfonyl chloride under basic conditions (e.g., K₂CO₃) to introduce the sulfonamide group .

- Hydroxypropyl-furan coupling : Nucleophilic substitution or Mitsunobu reaction to attach the furan-3-yl-hydroxypropyl moiety, requiring anhydrous conditions to prevent hydrolysis .

Yield optimization relies on controlling stoichiometry (1.1–1.2 equivalents of electrophilic reagents), temperature gradients, and purification via recrystallization or column chromatography .

How is the stereochemistry of the hydroxypropyl side chain confirmed, and what analytical techniques are critical for structural validation?

Advanced Research Question

The 3-hydroxypropyl group’s stereochemistry is resolved using:

- X-ray crystallography : Dihedral angles between the pyrazole, sulfonamide, and furan rings (e.g., 31.1° between furan and pyrazole in analogous structures) confirm spatial arrangement .

- NMR spectroscopy : H-H NOESY or C DEPT-135 experiments identify coupling patterns and spatial proximity of hydrogens on the chiral center .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries, validated against experimental crystallographic data .

What challenges arise in achieving regioselectivity during sulfonamide linkage formation, and how are they mitigated?

Advanced Research Question

Regioselectivity issues stem from competing nucleophilic sites on the pyrazole ring (N1 vs. N2). Strategies include:

- Protecting groups : Temporary protection of the pyrazole N1 position with tert-butoxycarbonyl (Boc) to direct sulfonylation to N4 .

- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, reducing side reactions .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to activate sulfonyl chlorides, enhancing reaction efficiency at N4 .

How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallographic packing and solubility?

Advanced Research Question

In crystal lattices, sulfonamide NH groups form hydrogen bonds with pyrazole N atoms (e.g., N–H···N, 2.89 Å) and furanyl oxygen, creating supramolecular chains or layers . These interactions:

- Reduce solubility : Strong intermolecular forces increase melting points (e.g., 467–468 K in analogs) and decrease solubility in nonpolar solvents .

- Guide co-crystallization : Co-formers like succinic acid disrupt H-bond networks, improving bioavailability in pharmaceutical studies .

What methodologies are employed to resolve contradictions in biological activity data for sulfonamide derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) are addressed via:

- Dose-response profiling : IC₅₀/EC₅₀ curves across multiple concentrations to identify off-target effects .

- Structural-activity relationships (SAR) : Comparing analogs with modified furan or sulfonamide groups to isolate pharmacophoric motifs .

- Metabolic stability assays : Liver microsome studies (human/rat) differentiate intrinsic activity from metabolic degradation artifacts .

What experimental approaches optimize the compound’s stability under varying pH conditions?

Basic Research Question

Stability is assessed using:

- Forced degradation studies : Exposure to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours .

- HPLC-MS monitoring : Quantifying degradation products (e.g., hydrolyzed sulfonamide or furan ring oxidation) .

- pH-solubility profiling : Shake-flask method in buffers (pH 1–10) identifies optimal storage conditions (e.g., pH 6–7 for maximum stability) .

How are computational tools applied to predict the compound’s pharmacokinetic properties?

Advanced Research Question

In silico models (e.g., SwissADME, pkCSM) predict:

- Lipophilicity : LogP values (~2.5–3.0) indicate moderate membrane permeability .

- Metabolic sites : CYP3A4-mediated oxidation hotspots on the furan or hydroxypropyl groups .

- Toxicity alerts : Structural alerts for mutagenicity (e.g., sulfonamide moiety) are flagged using Derek Nexus .

What mechanistic insights explain the formation of the furan-3-yl-hydroxypropyl side chain?

Advanced Research Question

The side chain is synthesized via:

- Nucleophilic substitution : Reaction of 3-bromo-1-(furan-3-yl)propan-1-ol with a pyrazole-sulfonamide intermediate in DMF/K₂CO₃ .

- Mitsunobu reaction : DIAD/PPh₃-mediated coupling of 3-hydroxypropyl-furan with a pyrazole alcohol, preserving stereochemistry .

Mechanistic studies (e.g., O isotopic labeling) confirm retention of configuration at the hydroxyl-bearing carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.